Nadolol

Beschreibung

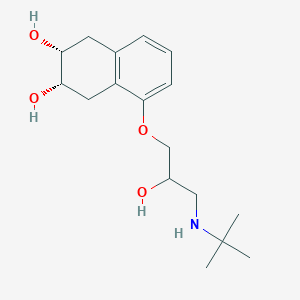

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPOSFSPZNDTMJ-UCWKZMIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L | |

| Record name | SID855594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white, crystalline powder | |

CAS No. |

220045-89-6, 42200-33-9 | |

| Record name | Nadolol [USAN:INN:JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nadolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NADOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124-130, 124-136 °C, 124 - 136 °C | |

| Record name | Nadolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NADOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nadolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nadolol in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol is a long-acting, non-selective β-adrenergic receptor antagonist utilized in the management of cardiovascular conditions such as hypertension and angina pectoris.[1] This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying this compound's therapeutic effects. It details its interaction with β-adrenergic receptors, the subsequent impact on intracellular signaling pathways, and the resulting physiological changes in the cardiovascular system. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols for investigating its mechanism of action, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Non-Selective β-Adrenergic Receptor Blockade

This compound exerts its pharmacological effects primarily through competitive, non-selective antagonism of β-1 and β-2 adrenergic receptors.[2][3] These G-protein coupled receptors are key components of the sympathetic nervous system, mediating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

-

β-1 Adrenergic Receptors: Predominantly located in the heart, stimulation of these receptors leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity. By blocking these receptors, this compound reduces myocardial oxygen demand, a key factor in its anti-anginal effects.[4]

-

β-2 Adrenergic Receptors: Found in the smooth muscle of the bronchioles and blood vessels, their activation leads to relaxation (bronchodilation and vasodilation). This compound's blockade of these receptors can lead to bronchoconstriction and vasoconstriction.[1] Blockade of β-2 receptors in the juxtaglomerular apparatus of the kidney inhibits renin release, thereby suppressing the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[1]

Unlike some other beta-blockers, this compound has no intrinsic sympathomimetic activity (ISA) or membrane-stabilizing activity.[2] Its long plasma half-life of 17 to 23 hours allows for once-daily dosing.[5]

Signaling Pathways

The binding of this compound to β-adrenergic receptors antagonizes the activation of the Gs-protein signaling cascade. This pathway is central to the regulation of cardiac function.

Gs-Protein Coupled Receptor (GPCR) Signaling Cascade

Upon binding of an agonist (e.g., norepinephrine), the β-adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric G-protein (Gs). The Gs-alpha subunit then exchanges GDP for GTP and dissociates from the beta-gamma subunits. The activated Gs-alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, then activates Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to the physiological effects of β-adrenergic stimulation. This compound, by blocking the initial receptor activation, inhibits this entire cascade.

Data Presentation

Receptor Binding Affinity

The affinity of this compound for β-adrenergic receptors is a key determinant of its potency. While comprehensive Ki or Kd values from a single source are limited in the publicly available literature, the following table summarizes available data.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| β1-Adrenoceptor | pA2 | 7.7 | Ferret Ventricular Myocardium | [6] |

| β-Adrenergic Receptors (non-selective) | Km (for OATP1A2) | 84 µM | Human Embryonic Kidney 293 Cells | [7] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It can be considered an estimate of the pKi.

Effects on Cardiovascular Parameters

The clinical and preclinical effects of this compound on key cardiovascular parameters are summarized below.

| Parameter | Species | Dosage | Effect | Reference |

| Heart Rate | Human | 80-320 mg/day | ~20% decrease in supine heart rate | [8] |

| Human (Hypertension) | 200-480 mg/day | Decreased in 11 of 13 patients | [8] | |

| Human (Atrial Fibrillation) | 87 ± 43 mg/day | Resting HR reduced from 92 to 73 bpm | [8] | |

| Human (with mental stress) | Not specified | Post-stress HR 61 ± 2 bpm (vs. 89 ± 5 bpm with placebo) | [9] | |

| Blood Pressure | Human (Hypertension) | 110 mg/day (average) | ~34/21 mmHg reduction | [8] |

| Human (Hypertension) | 80-320 mg/day | 9% decrease in diastolic blood pressure | [8] | |

| Human (with mental stress) | Not specified | Post-stress systolic BP 139 ± 4 mmHg (vs. 161 ± 4 mmHg with placebo) | [9] | |

| Cardiac Output | Human | Not specified | Decreased by 18% | [8] |

| Peripheral Resistance | Human (Hypertension) | Not specified | Moderate but significant rise | [10] |

| Exercise Tolerance | Human (Angina) | 240 mg/day | 30% improvement | [11] |

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing β-adrenergic receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled β-adrenergic receptor ligand (e.g., [³H]-CGP12177) and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-labeled antagonist like propranolol).

-

Separation: After incubation to reach equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Langendorff Heart Perfusion for Functional Studies

This ex vivo technique allows for the assessment of this compound's direct effects on cardiac function independent of systemic influences.

Methodology:

-

Heart Isolation: Anesthetize a suitable animal model (e.g., rat or rabbit) and rapidly excise the heart.

-

Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.

-

Data Acquisition: Place a pressure-sensing balloon in the left ventricle to measure isovolumetric contractions. Record parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt) and relaxation (-dP/dt).

-

Drug Administration: After a stabilization period, introduce this compound into the perfusate at various concentrations.

-

Data Analysis: Analyze the changes in the recorded cardiac parameters in response to this compound to determine its chronotropic and inotropic effects.

Western Blotting for Downstream Signaling Molecules

This technique can be used to assess the effect of this compound on the phosphorylation state of proteins downstream of the β-adrenergic receptor signaling pathway, such as phospholamban or troponin I.

Methodology:

-

Cell/Tissue Treatment: Treat cardiac cells or tissue with an agonist (e.g., isoproterenol) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Lyse the cells or tissue to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a non-selective β-adrenergic receptor antagonist that effectively reduces heart rate, blood pressure, and myocardial oxygen demand through the blockade of β-1 and β-2 adrenergic receptors.[1][4] Its primary mechanism of action involves the inhibition of the Gs-protein-cAMP signaling cascade in the cardiovascular system. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of cardiovascular drug discovery and development, facilitating further investigation into the nuanced effects of this compound and the development of novel therapeutic strategies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Comparison of this compound, a new long-acting beta-receptor blocking agent, and placebo in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. droracle.ai [droracle.ai]

- 9. Effects of this compound on hemodynamic and hemostatic responses to potential mental and physical triggers of myocardial infarction in subjects with mild systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Therapeutic effect of the beta-adrenergic receptor blocker corgard (this compound) and its effect on hemodynamics in hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Nadolol with Beta-1 and Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist, meaning it competitively blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1] These receptors are integral components of the sympathetic nervous system, playing crucial roles in cardiovascular and pulmonary function. While β1-adrenergic receptors are predominantly located in the heart, β2-adrenergic receptors are abundant in the smooth muscle of the bronchi and blood vessels.[2] this compound's simultaneous antagonism of both receptor subtypes underlies its therapeutic effects in conditions such as hypertension and angina pectoris, as well as its potential side effects.[1] This technical guide provides a comprehensive overview of this compound's interaction with β1 and β2 adrenergic receptors, including quantitative binding data, detailed experimental protocols for its characterization, and an exploration of the distinct signaling pathways modulated by its antagonism.

Quantitative Analysis of this compound's Receptor Binding and Potency

The affinity and potency of this compound at β1 and β2 adrenergic receptors have been characterized through various in vitro studies. The data presented below, derived from radioligand binding assays and functional assessments, provide a quantitative basis for understanding this compound's non-selective profile.

| Parameter | Beta-1 Adrenergic Receptor | Beta-2 Adrenergic Receptor | Selectivity (β2/β1) | Reference |

| pKi | 7.4 | 8.7 | - | [3] |

| Ki (nM) | 39.8 | 2.0 | 0.05 | Calculated from[3] |

| Selectivity Ratio | - | - | 23.4-fold higher affinity for β2 | [4] |

| kon (M⁻¹min⁻¹) | ~1 x 10⁷ | Data not available | - | [4] |

| koff (min⁻¹) | ~0.1 | Data not available | - | [4] |

Signaling Pathways of Beta-1 and Beta-2 Adrenergic Receptors

The physiological effects of this compound are a direct consequence of its blockade of the downstream signaling cascades initiated by β1 and β2 adrenergic receptors. While both receptors primarily couple to the stimulatory G protein (Gs) to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), there are crucial differences in their signaling, including coupling to the inhibitory G protein (Gi) and activation of alternative pathways.

Beta-1 Adrenergic Receptor Signaling

The β1-adrenergic receptor is classically known for its coupling to Gs, leading to a robust increase in cAMP and subsequent activation of Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, resulting in increased heart rate and contractility.[5][6] However, emerging evidence suggests that the β1-adrenergic receptor can also couple to Gi proteins.[7]

Beta-2 Adrenergic Receptor Signaling

The β2-adrenergic receptor also couples to Gs, leading to cAMP production and PKA activation, which in smooth muscle cells results in relaxation.[8] A key distinction is its well-established dual coupling to both Gs and Gi proteins.[9] The Gi pathway can inhibit adenylyl cyclase, counteracting the Gs-mediated effects. Furthermore, β-arrestin recruitment to the phosphorylated β2-adrenergic receptor can initiate G protein-independent signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[10][11]

Experimental Protocols

The characterization of this compound's interaction with β1 and β2 adrenergic receptors relies on established in vitro methodologies. The following sections provide detailed protocols for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes prepared from cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

This compound solutions of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand ([³H]-CGP 12177 at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all receptors.

-

Displacement: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

Functional assays, such as the cAMP accumulation assay, are used to determine the potency (EC50 or IC50) of a compound in modulating receptor-mediated signaling. For an antagonist like this compound, its potency is determined by its ability to inhibit the agonist-stimulated production of cAMP.

Objective: To determine the functional potency (IC50) of this compound in antagonizing agonist-induced cAMP production via β1 and β2 adrenergic receptors.

Materials:

-

Whole cells stably expressing either human β1 or β2 adrenergic receptors (e.g., CHO or HEK293 cells).

-

A non-selective β-agonist (e.g., Isoproterenol).

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

Protocol:

-

Cell Culture: Culture the cells expressing the target receptor to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., Isoproterenol at its EC80 concentration) to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of agonist-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP response) from the resulting dose-response curve using non-linear regression.

-

The pA2 value, a measure of antagonist potency, can be determined using Schild analysis if multiple agonist concentrations are used.

-

Conclusion

This compound exhibits non-selective antagonism at both β1 and β2 adrenergic receptors, with a somewhat higher affinity for the β2 subtype. Its therapeutic utility and side-effect profile are directly linked to its ability to block the distinct signaling pathways initiated by these two receptors. While both receptors primarily signal through the Gs-cAMP-PKA pathway, the dual coupling of the β2 receptor to Gi and its ability to engage β-arrestin-mediated pathways introduce a layer of complexity to its signaling repertoire. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β-adrenergic modulators, facilitating a deeper understanding of their pharmacological properties and aiding in the development of more targeted therapeutics.

References

- 1. On the coexistence of beta 1- and beta 2-adrenoceptors in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ClinPGx [clinpgx.org]

- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Nadolol's pharmacokinetics and pharmacodynamics

An In-depth Technical Review of Nadolol's Pharmacokinetics and Pharmacodynamics

Introduction

This compound is a long-acting, non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3][4] Its unique pharmacokinetic profile, characterized by a long half-life and lack of hepatic metabolism, distinguishes it from other beta-blockers.[3][5] This technical guide provides a comprehensive review of the pharmacokinetics and pharmacodynamics of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by variable oral absorption, a long elimination half-life, and excretion primarily as an unchanged drug by the kidneys.[3][6]

Absorption

Following oral administration, the absorption of this compound is variable, with an average bioavailability of approximately 30-40%.[1][3][7] Peak serum concentrations are typically reached within 3 to 4 hours.[3][6] The presence of food in the gastrointestinal tract does not significantly affect the rate or extent of this compound absorption.[3][6] However, one study noted a reduction in bioavailability in the presence of food for both test and reference products.[8] Co-administration with green tea has been shown to greatly reduce the bioavailability of this compound.[9]

Distribution

This compound is widely distributed throughout the body, with a volume of distribution ranging from 147 to 157 L.[1][2] Approximately 30% of this compound in the serum is reversibly bound to plasma proteins, specifically to alpha-1-acid glycoprotein.[1][2][3][10] Due to its low lipophilicity, this compound has a limited ability to cross the blood-brain barrier, which may result in a lower incidence of central nervous system-related side effects.[11][12]

Metabolism

A key feature of this compound is that it is not metabolized by the liver.[2][3][6] This lack of hepatic metabolism means it has little to no effect on the CYP450 enzyme system.[1]

Excretion

This compound is primarily excreted unchanged by the kidneys.[3][6] Following intravenous administration, approximately 60% of the dose is eliminated in the urine and 15% in the feces within 72 hours.[1][2][13] After oral administration, an average of 24.6% is excreted in the urine and 76.9% in the feces.[14] The elimination half-life of this compound is long, ranging from 20 to 24 hours, which allows for once-daily dosing.[1][2][3][10] In patients with renal impairment, the half-life of this compound is increased, necessitating dosage adjustments.[3][6]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Bioavailability | ~30% (Oral) | [1][2][3] |

| Tmax (Time to Peak Concentration) | 2.7 - 4 hours | [1][2][3] |

| Cmax (Peak Concentration) | 69 ± 15 ng/mL (60 mg dose) | [1][2] |

| 132 ± 27 ng/mL (120 mg dose) | [1][2] | |

| AUC (Area Under the Curve) | 1021 ngh/mL (60 mg dose) | [2] |

| 1913 ± 382 ngh/mL (120 mg dose) | [2] | |

| Volume of Distribution (Vd) | 147 - 157 L | [1][2] |

| Protein Binding | ~30% (to alpha-1-acid glycoprotein) | [1][2][3][10] |

| Metabolism | Not hepatically metabolized | [1][2][3] |

| Elimination Half-life (t½) | 20 - 24 hours (adults) | [1][2][3][10] |

| 3.2 - 4.3 hours (children) | [9] | |

| Excretion | Primarily renal (unchanged) | [1][2][3] |

| ~60% in urine, ~15% in feces (IV) | [1][2][13] | |

| Total Body Clearance | 219 - 250 mL/min | [2][13] |

| Renal Clearance | 131 - 150 mL/min | [2][13] |

Pharmacodynamics

This compound is a non-selective beta-adrenergic receptor blocker, meaning it competitively inhibits both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[4][7][11] It does not possess intrinsic sympathomimetic activity or membrane-stabilizing properties.[11][12]

Mechanism of Action

By blocking β1-adrenergic receptors, which are predominantly located in cardiac muscle, this compound reduces the effects of catecholamines (e.g., adrenaline and noradrenaline).[4][11] This leads to:

-

Reduced Heart Rate (Negative Chronotropy): A decrease in the sinus rate.[4][11]

-

Reduced Myocardial Contractility (Negative Inotropy): A decrease in the force of heart contractions.[4]

-

Reduced Atrioventricular (AV) Nodal Conduction: A slowing of the electrical impulses through the AV node.[11][15]

The blockade of β1 receptors in the juxtaglomerular apparatus of the kidneys inhibits the release of renin.[4][15] This, in turn, suppresses the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and reduced water retention.[1][15]

Blockade of β2-adrenergic receptors, primarily located in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction.[4][11][15]

Therapeutic Effects

The primary therapeutic effects of this compound stem from its beta-blocking activity:

-

Antihypertensive Effect: The reduction in cardiac output, inhibition of renin release, and a decrease in peripheral vascular resistance contribute to the lowering of both systolic and diastolic blood pressure.[1][11]

-

Antianginal Effect: By reducing heart rate, myocardial contractility, and blood pressure, this compound decreases myocardial oxygen demand, which is beneficial in the management of angina pectoris.[3][11]

-

Antiarrhythmic Effect: this compound's ability to slow AV conduction and suppress automaticity makes it effective in managing certain supraventricular and ventricular arrhythmias.[1]

Table 2: Key Pharmacodynamic Effects of this compound

| Effect | Receptor(s) Involved | Physiological Consequence | Therapeutic Application | Source(s) |

| Decreased Heart Rate | β1 | Negative Chronotropy | Hypertension, Angina, Arrhythmias | [4][7][11] |

| Decreased Myocardial Contractility | β1 | Negative Inotropy | Angina, Hypertension | [4][11] |

| Decreased Blood Pressure | β1, β2 | Reduced Cardiac Output, Reduced Renin Release, Vasoconstriction | Hypertension | [1][4][11] |

| Reduced AV Nodal Conduction | β1 | Slowed electrical impulse conduction in the heart | Arrhythmias | [11][15] |

| Bronchoconstriction | β2 | Narrowing of airways | Potential adverse effect, especially in asthmatics | [4][15] |

Signaling Pathway

The mechanism of action of this compound involves the blockade of G-protein coupled beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of cyclic AMP (cAMP).

Caption: this compound's blockade of the β-adrenergic receptor signaling pathway.

Dose-Response Relationship

This compound exhibits a dose-dependent effect on heart rate and blood pressure.[16] The usual initial dose for hypertension and angina is 40 mg once daily, which can be titrated upwards to achieve the desired clinical response.[3][6][12]

Table 3: this compound Dose and Clinical Response

| Indication | Initial Dose | Titration | Maximum Dose | Source(s) |

| Hypertension | 40 mg once daily | Increase by 40-80 mg increments | 320 mg/day | [1][3][12] |

| Angina Pectoris | 40 mg once daily | Increase by 40-80 mg increments at 3-7 day intervals | 240 mg/day | [1][3][12] |

A study evaluating lower than conventional doses of this compound found that it produced dose-related reductions in exercise-induced tachycardia, indicative of β1-adrenoceptor blockade.[16]

Experimental Protocols

Detailed experimental protocols are proprietary to the specific studies. However, a general methodology for a clinical pharmacokinetic study of this compound can be outlined.

Protocol: Single-Dose Oral this compound Pharmacokinetic Study in Healthy Volunteers

-

Subject Recruitment: Healthy adult volunteers are screened for inclusion/exclusion criteria. A physical examination, ECG, and routine laboratory tests are performed.

-

Study Design: A randomized, single-dose, crossover, or parallel-group design is typically employed.

-

Drug Administration: After an overnight fast, subjects receive a single oral dose of a this compound tablet with a standardized volume of water.

-

Blood Sampling: Serial blood samples are collected in heparinized tubes at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).

-

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Caption: A typical experimental workflow for a this compound pharmacokinetic study.

Conclusion

This compound possesses a distinct pharmacokinetic profile characterized by a long half-life, lack of hepatic metabolism, and renal excretion, making it suitable for once-daily administration. Its pharmacodynamic effects are a direct result of its non-selective beta-adrenergic blockade, leading to its efficacy in treating hypertension and angina. Understanding these properties is crucial for the optimal clinical application of this compound and for guiding future research and development in cardiovascular medicine.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Tablets, USP [dailymed.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Tablets, USP Rx Only [dailymed.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Bioequivalence of a highly variable drug: an experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of this compound: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Metabolic studies in patients with this compound: oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. The effects of lower than conventional doses of oral this compound on relative beta 1/beta 2-adrenoceptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Nadolol in Preclinical Research: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Non-selective Beta-Blocker in Preclinical Models

Introduction

Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist that blocks both β1 and β2 receptors without intrinsic sympathomimetic activity.[1] Its low lipophilicity results in minimal penetration of the blood-brain barrier.[1] While clinically used for hypertension and angina pectoris, preclinical research has unveiled its potential in other therapeutic areas, notably oncology and anxiety-related disorders. This technical guide provides a comprehensive overview of this compound's preclinical data, focusing on its pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models. Detailed experimental protocols and signaling pathways are presented to support researchers and drug development professionals in designing and interpreting preclinical studies.

Pharmacokinetics

This compound exhibits variable absorption across different species. It is not metabolized by the liver and is primarily excreted unchanged by the kidneys.[1]

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (Oral) | Absorption (%) | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Mouse | 20 mg/kg | ~25% | Data not available | Data not available | Data not available | Data not available | [2] |

| Rat | 20 mg/kg | 13.7-17.5% | Data not available | Data not available | Data not available | Data not available | [2] |

Preclinical Efficacy

Anxiety

This compound has demonstrated anxiolytic-like effects in a preclinical model of stress-induced anxiety.

Table 2: Efficacy of this compound in a Preclinical Anxiety Model

| Model | Species | Treatment | Key Finding | Quantitative Result | Reference |

| Social Defeat | Rat | 18 mg/kg/day this compound in chow for 36 days | Attenuated social defeat-induced anxiety-like behavior | Socially defeated rats spent significantly less time in the open arms of the elevated plus maze (44.50 ± 4.14 sec) compared to control rats (80.50 ± 4.42 sec). This compound treatment reversed this effect. | [3] |

Cancer

Preclinical evidence suggests that this compound can inhibit metastasis.

Table 3: Efficacy of this compound in a Preclinical Cancer Model

| Model | Species | Treatment | Key Finding | Quantitative Result | Reference |

| Surgical Stress-Promoted Metastasis (Breast Cancer) | Mouse | Not specified | Reduced the incidence of metastases | Decreased the incidence of metastases by 50% | This finding is widely cited, though the primary study with full details is not readily available. |

Signaling Pathways

This compound exerts its effects by blocking β-adrenergic receptors, thereby inhibiting the downstream signaling cascades activated by catecholamines like epinephrine (B1671497) and norepinephrine. In the context of cancer, this blockade can counteract the pro-tumorigenic effects of chronic stress.

In addition to the canonical cAMP-PKA pathway, chronic this compound administration has been shown to induce β1-adrenergic receptor up-regulation through a distinct signaling cascade involving α1-adrenergic receptors and Protein Kinase C (PKC).

Experimental Protocols

Preclinical Anxiety Model: Social Defeat in Rats

This protocol is adapted from a study investigating the protective effects of this compound on social defeat-induced behavioral impairments in rats.[3]

1. Animals:

-

Male Sprague-Dawley rats (for the experimental group).

-

Aggressive, larger male Long-Evans rats (as residents for social defeat).

2. Housing and Acclimatization:

-

House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.

-

Allow at least one week of acclimatization before the start of the experiment.

3. This compound Administration:

-

Prepare this compound-mixed rat chow to deliver a dose of 18 mg/kg/day.

-

Provide the medicated chow and water ad libitum for 36 consecutive days.

-

Monitor food intake to ensure proper dosing.

4. Social Defeat Paradigm:

-

For 7 consecutive days, introduce an experimental rat (intruder) into the home cage of a resident aggressor rat for a brief period of physical interaction until defeat is established (e.g., submissive posture).

-

Following physical interaction, house the intruder in a separate compartment of the resident's cage, allowing for sensory but not physical contact for the remainder of the 24-hour period.

-

Rotate the resident aggressor each day to prevent habituation.

5. Behavioral Testing:

-

Following the social defeat period, conduct a battery of behavioral tests to assess anxiety-like behavior.

-

Elevated Plus Maze: A plus-shaped apparatus with two open and two closed arms, elevated from the floor. Rats are placed in the center, and the time spent in the open arms is recorded over a 5-minute period. A decrease in open arm time is indicative of anxiety.

-

Light-Dark Box Test: A box divided into a brightly lit and a dark compartment. The time spent in and transitions between the two compartments are measured. Anxiolytic effects are indicated by increased time in the light compartment.

-

Social Interaction Test: A three-chambered apparatus where the experimental rat can choose to interact with a novel rat or an empty chamber. Social avoidance is measured by a reduction in time spent in the chamber with the novel rat.

-

6. Data Analysis:

-

Analyze behavioral data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the this compound-treated group with control and social defeat groups.

Preclinical Cancer Model: Breast Cancer Xenograft in Mice

The following is a representative protocol for a breast cancer xenograft study to evaluate the efficacy of this compound on tumor growth and metastasis. This protocol is based on standard methodologies for such studies.

1. Cell Line and Culture:

-

Use a human breast cancer cell line such as MDA-MB-231 (triple-negative breast cancer).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS) under standard cell culture conditions (37°C, 5% CO2).

2. Animals:

-

Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice) to prevent rejection of human tumor cells.

-

Acclimatize mice for at least one week before the experiment.

3. Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel).

-

Inject an appropriate number of cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.

4. Tumor Growth and Treatment Initiation:

-

Monitor mice for tumor development.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Begin this compound administration. The route and dose should be determined based on pharmacokinetic data and previous studies (e.g., administered in drinking water to achieve a target daily dose).

5. Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the overall health and behavior of the animals.

6. Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set treatment duration), euthanize the mice.

-

Excise the primary tumors and record their final weight.

-

Examine relevant organs (e.g., lungs, liver) for the presence of metastases.

-

Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and markers of angiogenesis, or Western blot for signaling pathway components.

7. Data Analysis:

-

Analyze tumor growth data to determine tumor growth inhibition (TGI).

-

Use statistical methods to compare tumor volumes, tumor weights, and metastatic burden between the this compound-treated and control groups.

Conclusion

The preclinical data for this compound suggest its potential utility beyond its established cardiovascular indications. In preclinical models of anxiety, this compound has shown efficacy in mitigating stress-induced behavioral changes. In oncology, it has demonstrated the ability to reduce metastasis in a breast cancer model. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further preclinical investigation into the therapeutic potential of this compound. Future research should focus on elucidating the precise mechanisms of action in these new contexts and on generating comprehensive pharmacokinetic and pharmacodynamic data in relevant animal models to support potential clinical translation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Absorption of the beta-adrenergic-blocking agent, this compound, by mice, rats, hamsters, rabbits, dogs, monkeys, and man: an unusual species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective Effect of Propranolol and this compound on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Molecular Effects of Nadolol in Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nadolol is a long-acting, non-selective beta-adrenergic receptor antagonist utilized in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. Its therapeutic efficacy stems from its profound effects on the cellular and molecular physiology of cardiac myocytes. This technical guide provides a comprehensive overview of the mechanisms of action of this compound at the cellular and molecular level within cardiac myocytes. We will delve into its impact on signal transduction pathways, electrophysiology, calcium homeostasis, and gene expression. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Beta-Adrenergic Blockade

This compound exerts its primary effects by competitively and non-selectively blocking beta-1 (β1) and beta-2 (β2) adrenergic receptors on the surface of cardiac myocytes. In the heart, β1-adrenergic receptors are predominant and are the primary target for this compound's cardiac effects.

The canonical pathway initiated by catecholamine (e.g., norepinephrine, epinephrine) binding to β1-adrenergic receptors involves the activation of the Gs-alpha stimulatory G-protein, which in turn activates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates a suite of downstream targets crucial for cardiac function.

This compound, by blocking the receptor, attenuates this entire cascade, leading to a reduction in intracellular cAMP and decreased PKA activity. This results in a decrease in heart rate (negative chronotropy), reduced force of contraction (negative inotropy), and slowed atrioventricular (AV) conduction (negative dromotropy).

The Role of Nadolol in the Prophylaxis of Migraine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Migraine is a debilitating neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. Prophylactic treatment is a cornerstone of migraine management for individuals with frequent or severe attacks. Beta-adrenergic receptor antagonists, or beta-blockers, have been a mainstay in migraine prevention for decades. This technical guide provides an in-depth examination of the role of nadolol, a non-selective beta-blocker, in the prevention of migraine headaches. It synthesizes findings from key clinical trials, details experimental protocols for conducting such research, and explores the proposed physiological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and clinical trial design in the field of headache medicine.

Introduction

The therapeutic utility of beta-blockers in migraine prophylaxis was discovered serendipitously when patients treated for cardiovascular conditions reported a reduction in their migraine frequency.[1] this compound, a long-acting, non-selective beta-blocker without intrinsic sympathomimetic activity, has been investigated for its efficacy in preventing migraine attacks.[2] Its pharmacological profile offers potential advantages, including a longer half-life that allows for once-daily dosing.[3] This guide will delve into the clinical evidence supporting the use of this compound for migraine prevention, provide a framework for the design of clinical trials in this area, and discuss the potential signaling pathways involved in its therapeutic effect.

Clinical Efficacy of this compound: A Review of Key Clinical Trials

The efficacy of this compound in migraine prophylaxis has been evaluated in several clinical studies. This section summarizes the quantitative data from pivotal trials comparing this compound to both placebo and another commonly used beta-blocker, propranolol (B1214883).

This compound versus Placebo

A significant double-blind, placebo-controlled study investigated the efficacy of this compound in reducing the frequency and severity of migraine headaches.[2] The primary endpoints were evaluated based on four indices: a pain index, a frequency index, an intensity index, and a relief medication unit index. A successful treatment was defined as a 50% or greater reduction in any of these indices. The results demonstrated a statistically significant benefit of this compound over placebo.[2]

| Treatment Group | Pain Index Success Rate | Frequency Index Success Rate | Intensity Index Success Rate | Relief Medication Unit Index Success Rate |

| This compound | 30% | 27% | 32% | 43% |

| Placebo | 0% | 0% | 0% | 0% |

| Table 1: Percentage of Patients Achieving a Successful Reduction in Migraine Indices with this compound versus Placebo.[2] |

This compound versus Propranolol

A comparative study evaluated the efficacy and safety of this compound and propranolol in the prophylactic treatment of migraine.[4] This double-blind, randomized trial assigned patients to receive either this compound (80 mg/day or 160 mg/day) or propranolol (160 mg/day) for 12 weeks after a 4-week placebo run-in period. The study found that all treatment groups showed improvement, with the most notable improvement observed in the group receiving 80 mg of this compound daily.[4]

| Treatment Group | Reported Improvement |

| This compound 80 mg/day | Most noticeable improvement |

| This compound 160 mg/day | Improvement reported |

| Propranolol 160 mg/day | Improvement reported |

| Table 2: Comparative Improvement in Migraine with this compound and Propranolol.[4] |

Another multicenter, randomized, double-blind study compared this compound (80 mg or 160 mg once daily) with propranolol (80 mg twice daily) in patients with classic and/or common migraine.[5] Success was defined as a reduction of at least 50% in four migraine indices: frequency of attacks, intensity of attacks, days of pain, and need for relief medication. The results indicated that this compound at 160 mg/day was superior to propranolol at 160 mg/day in achieving a successful response in at least one index and in all four indices.[5]

| Treatment Group | Successful Response in at least 1 Index | Successful Response in all 4 Indices |

| This compound 80 mg/day | 48% | 21% |

| This compound 160 mg/day | 69% | 41% |

| Propranolol 160 mg/day | 54% | 15% |

| Table 3: Comparative Efficacy of this compound and Propranolol in Migraine Prophylaxis.[5] |

Experimental Protocols for Clinical Trials of this compound in Migraine Prophylaxis

The design and execution of clinical trials for migraine prophylactic agents require rigorous and standardized methodologies. The following protocols are based on the International Headache Society (IHS) guidelines for controlled trials of drugs in migraine and specific details from published this compound studies.[2][4]

Study Design

A randomized, double-blind, placebo-controlled, parallel-group design is the gold standard for evaluating the efficacy and safety of a new prophylactic migraine treatment.

Patient Population

Inclusion Criteria:

-

Diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.[6]

-

History of migraine for at least one year.[6]

-

Migraine attack frequency of 2 to 8 attacks of moderate to severe intensity per month for the last 3 months.[6]

-

Age between 18 and 65 years.

-

Willingness to maintain a daily headache diary.

-

If on prophylactic medication, a stable dose for at least 3 months prior to screening.[7]

Exclusion Criteria:

-

More than 15 headache days per month.[7]

-

History of medication overuse headache.

-

Contraindications to beta-blocker therapy (e.g., asthma, bradycardia, heart block).

-

Use of other investigational drugs within 30 days of screening.[8]

-

Pregnancy or lactation.[8]

-

Uncontrolled medical conditions.[7]

Treatment Regimen

-

Baseline Phase: A 4-week, single-blind placebo run-in period to establish baseline migraine frequency and exclude placebo responders.[4]

-

Treatment Phase: A 12-week, double-blind treatment period where patients are randomized to receive either this compound (e.g., 80 mg or 160 mg once daily) or a matching placebo.[4] Doses should be titrated to the target dose over a specified period.

Efficacy and Safety Assessments

Headache Diary: Patients should be instructed to complete a daily headache diary to record the following information:

-

Presence and severity of headache (e.g., on a 4-point scale: 0=none, 1=mild, 2=moderate, 3=severe).

-

Duration of headache.

-

Associated symptoms (e.g., nausea, photophobia, phonophobia).

-

Use of any acute/rescue medication.

Efficacy Endpoints:

-

Primary Endpoint: Change from baseline in the mean monthly number of migraine days.

-

Secondary Endpoints:

-

Proportion of patients with a ≥50% reduction in monthly migraine days.

-

Change from baseline in the mean monthly number of headache days of any severity.

-

Change from baseline in the severity and duration of migraine attacks.

-

Change from baseline in the monthly number of days requiring acute medication.

-

Safety Assessments:

-

Adverse events will be recorded at each study visit.

-

Vital signs (blood pressure and heart rate) will be monitored.

-

Standard laboratory tests (hematology, clinical chemistry, and urinalysis) will be performed at the beginning and end of the treatment period.

Statistical Analysis

-

The primary efficacy analysis should be performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.

-

An analysis of covariance (ANCOVA) model can be used to compare the change from baseline in the mean number of migraine days between the treatment groups, with baseline migraine frequency as a covariate.

-

The proportion of responders (≥50% reduction in migraine days) can be compared between groups using a logistic regression model.[9]

-

All statistical tests should be two-sided with a significance level of p < 0.05.

Proposed Mechanisms of Action and Signaling Pathways

The precise mechanisms by which this compound and other beta-blockers prevent migraine are not fully elucidated, but several hypotheses have been proposed. As a non-selective beta-blocker, this compound antagonizes both β1- and β2-adrenergic receptors.

Central Nervous System Effects

Beta-blockers are thought to exert their prophylactic effects through actions within the central nervous system.

-

Modulation of Neuronal Excitability: Beta-blockers may raise the threshold for migraine attacks by reducing neuronal hyperexcitability in the brain.[10]

-

Inhibition of Cortical Spreading Depression (CSD): CSD is a wave of neuronal and glial depolarization that is believed to be the underlying cause of migraine aura and may trigger the headache phase. Some studies suggest that beta-blockers can suppress CSD.[1][11] Propranolol has been shown to prevent CSD-related cerebral blood flow changes in animal models.[12]

-

Serotonergic System Modulation: Beta-blockers may interact with serotonin receptors, potentially stabilizing serotonin levels and preventing the fluctuations that are associated with migraine.[13][14] Some beta-blockers may activate 5-HT1B/1D receptors, which can inhibit the release of calcitonin gene-related peptide (CGRP), a key molecule in migraine pathophysiology.[13]

Vascular and Peripheral Effects

While the vascular theory of migraine has evolved, vascular mechanisms may still play a role in the action of beta-blockers.

References

- 1. Beta-Blockers for Migraine [webmd.com]

- 2. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]

- 3. ihs-headache.org [ihs-headache.org]

- 4. Comparative study of this compound and propranolol in prophylactic treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. dovepress.com [dovepress.com]

- 10. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]

- 11. Noradrenergic agonists and antagonists influence migration of cortical spreading depression in rat-a possible mechanism of migraine prophylaxis and prevention of postischemic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Propranolol prevents cerebral blood flow changes and pain-related behaviors in migraine model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-Blockers: An Old-School Tool for Migraine Prevention — Migraine Again [migraineagain.com]

- 14. youtube.com [youtube.com]

A Technical Guide to Nadolol's Potential Applications in Neurological Disorder Research

Introduction

Nadolol is a long-acting, non-selective beta-adrenergic receptor blocker utilized primarily for the management of hypertension and angina pectoris.[1][2][3] Its pharmacological profile is distinguished by two key characteristics: it blocks both β1 and β2 adrenergic receptors without intrinsic sympathomimetic activity (ISA), and it possesses low lipophilicity.[2][4] This latter property results in minimal penetration of the blood-brain barrier (BBB), making this compound a valuable research tool for differentiating between central and peripheral adrenergic mechanisms in the pathophysiology and treatment of neurological disorders.[2][5][6] This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the established and emerging applications of this compound in neurological research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Pharmacology of this compound

Mechanism of Action

This compound exerts its effects by competitively blocking beta-adrenergic receptors, thereby inhibiting the actions of catecholamines like epinephrine (B1671497) and norepinephrine.[7][8]

-

β1-Receptor Blockade: Primarily located in the heart, blockade of these receptors leads to decreased heart rate, reduced myocardial contractility, and slowed atrioventricular conduction.[2][9] In the kidneys, β1-blockade inhibits the release of renin, which in turn suppresses the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and water retention.[1][2][7]

-

β2-Receptor Blockade: These receptors are found in the bronchial and vascular musculature. Their inhibition can lead to bronchoconstriction and vasoconstriction.[2] This non-selective action is crucial for its therapeutic effects in some conditions but also accounts for certain side effects.[9]

The combined effect is a reduction in cardiac output and blood pressure.[8] Unlike some other beta-blockers, this compound has no intrinsic sympathomimetic activity (it does not partially activate the receptor) and lacks membrane-stabilizing activity.[4]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]

- 5. droracle.ai [droracle.ai]

- 6. Protective Effect of Propranolol and this compound on Social Defeat-Induced Behavioral Impairments in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Nadolol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist widely used in the management of hypertension, angina pectoris, and cardiac arrhythmias.[1][2] Its chemical structure contains three chiral centers, giving rise to four distinct stereoisomers.[3][4] Commercially available this compound is a mixture of these four stereoisomers.[4][5] It is well-established that the pharmacological activity of chiral drugs often resides predominantly in one enantiomer, with other isomers being less active or even contributing to adverse effects.[6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of the individual enantiomers of this compound.

Chemical Structure and Stereoisomerism

This compound, chemically described as 5-{3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy}-1,2,3,4-tetrahydro-cis-2,3-naphthalenediol, possesses three stereogenic centers.[6] This results in the potential for eight stereoisomers; however, due to the fixed cis configuration of the two hydroxyl groups on the tetrahydronaphthalene ring, only four stereoisomers exist.[6] These are grouped into two diastereomeric pairs of enantiomers, often referred to as racemate A and racemate B.[4]

The four stereoisomers of this compound are:

-

(2R, 3S, 2'R)-Nadolol (RSR-Nadolol)

-

(2S, 3R, 2'S)-Nadolol (SRS-Nadolol)

-

(2R, 3S, 2'S)-Nadolol (RSS-Nadolol)

-

(2S, 3R, 2'R)-Nadolol (SRR-Nadolol)

Note: Some literature may refer to RRS- and SSR-Nadolol. For clarity and consistency with available structural diagrams, this guide will use the RSR, SRS, RSS, and SRR nomenclature.

Racemate A is a mixture of RSR-Nadolol and SRS-Nadolol, while Racemate B consists of RSS-Nadolol and SRR-Nadolol.[4]

Physicochemical and Pharmacokinetic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| pKa | 9.67 | [7] |

| logP | 0.71 | [7] |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Human Plasma

| Enantiomer | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | t1/2 (h) |

| (RRS)-Nadolol | 62.71 | 172.778 | 210.637 | 4.192 |

| (SRS)-Nadolol | 93.11 | 281.632 | 346.045 | 5.056 |

| (RSR)-Nadolol | 75.85 | 192.374 | 232.647 | 4.328 |

| (SSR)-Nadolol | 72.48 | 164.179 | 198.107 | 3.379 |

| Data from a study involving oral administration of 80 mg racemic this compound to a healthy male volunteer.[6] |

Pharmacological Properties of this compound Enantiomers

The pharmacological activity of this compound is primarily attributed to its blockade of β1- and β2-adrenergic receptors.[1] This action is stereoselective, with the (RSR)-enantiomer being the most potent.[3][5] While comprehensive binding affinity data (Ki or IC50 values) for all four enantiomers at both β1 and β2 receptors are not available in the public literature, the qualitative understanding points to a significant difference in their pharmacological profiles.

Table 3: Pharmacological Activity of this compound Enantiomers

| Enantiomer | Primary Activity |

| (RSR)-Nadolol | Most potent β-adrenergic antagonist[3][5] |

| (SRS)-Nadolol | Less active enantiomer of Racemate A[3] |

| (RRS)-Nadolol | Component of the less active Racemate B[4] |

| (SSR)-Nadolol | Component of the less active Racemate B[4] |

The administration of the enantiomerically pure (RSR)-isomer is suggested to be the most advantageous therapeutic option.[3]

Signaling Pathways of this compound

As a beta-adrenergic antagonist, this compound competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β1 and β2 receptors.[1] This blocks the activation of the Gs alpha subunit of the associated G-protein, thereby inhibiting the adenylyl cyclase-mediated conversion of ATP to cyclic AMP (cAMP).[8] The resulting decrease in intracellular cAMP levels leads to a reduction in the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the observed physiological effects of this compound, such as reduced heart rate and blood pressure.[8]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

The separation of this compound's four stereoisomers is a critical step in studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.

-

Column: Chiralcel OD (250 x 4.6 mm I.D., 10 µm particle size)

-

Mobile Phase: Hexane:Ethanol:Diethylamine (85:15:0.4 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Temperature: 23°C

-

Sample Preparation: Dissolve this compound bulk material in the mobile phase.

-

Expected Outcome: This isocratic method allows for the baseline separation of all four enantiomers of this compound within approximately 15 minutes.

This method is suitable for the determination of this compound enantiomers in biological matrices like human plasma.

-

Achiral Separation:

-

Column: Luna silica (B1680970) column (250 × 4.6 mm I.D., 5 μm) with a silica guard column.

-

Purpose: To separate this compound from endogenous plasma components.

-

-

Chiral Separation:

-

Column: Chiralpak AD-H column (150 × 4.6 mm I.D., 5 μm).

-

Purpose: To resolve the four this compound enantiomers.

-

-

Mobile Phase (for both columns): n-hexane:ethanol:diethylamine:trifluoroacetic acid (88:12:0.4:0.23, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV and/or Fluorescence

-

Sample Preparation (Human Plasma):

-

To 1 mL of plasma, add an internal standard.

-

Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and diethyl ether).

-

Vortex and centrifuge the sample.

-

Evaporate the organic layer to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Column Switching: A column-switching valve is used to direct the eluent containing this compound from the achiral column to the chiral column at a predetermined time.

Conclusion